molecular formula C6H13FO2S B1464036 2-Methylpentane-1-sulfonyl fluoride CAS No. 1311317-93-7

2-Methylpentane-1-sulfonyl fluoride

Cat. No.: B1464036
CAS No.: 1311317-93-7
M. Wt: 168.23 g/mol
InChI Key: RVEYUYIQKZYRJQ-UHFFFAOYSA-N
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Description

2-Methylpentane-1-sulfonyl fluoride is an organic compound belonging to the class of sulfonyl fluorides. Sulfonyl fluorides are known for their unique reactivity and stability, making them valuable in various fields such as organic synthesis, chemical biology, and drug discovery . The compound features a sulfonyl fluoride group attached to a 2-methylpentane backbone, which imparts specific chemical properties and reactivity.

Mechanism of Action

Target of Action

2-Methylpentane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are proteins, specifically those with context-specific amino acids that can engage in a selective covalent interaction with the sulfonyl fluoride group .

Mode of Action

The mode of action of this compound involves the compound acting as an electrophilic warhead. It has a balance of reactivity and stability that makes it attractive for applications in medicinal chemistry and chemical biology . The compound can engage with nucleophiles, specifically amino acids in proteins, under suitable reaction conditions .

Biochemical Pathways

Sulfonyl fluorides are known to interact with proteins in a way that can affect their function, potentially influencing a variety of biochemical pathways .

Pharmacokinetics

Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which could impact their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific proteins it targets. By interacting with these proteins, the compound could influence their function and potentially lead to changes at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s resistance to hydrolysis under physiological conditions suggests that it may be stable in various biological environments . .

Biochemical Analysis

Biochemical Properties

2-Methylpentane-1-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as an electrophilic warhead in the sulfur(VI)-fluoride exchange (SuFEx) process . This compound interacts with various enzymes and proteins, including serine proteases, by forming covalent bonds with active-site residues. The interaction with serine proteases, for example, involves the sulfonyl fluoride group reacting with the hydroxyl group of the serine residue, leading to enzyme inhibition . This property makes this compound a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting specific enzymes, which can alter cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of serine proteases by this compound can disrupt normal proteolytic processes, leading to changes in cell signaling and metabolic pathways. Additionally, this compound’s ability to form stable covalent bonds with proteins can affect protein function and localization within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the formation of covalent bonds. The sulfonyl fluoride group reacts with nucleophilic residues, such as the hydroxyl group of serine in serine proteases, leading to enzyme inhibition . This covalent modification can result in the inactivation of the enzyme and subsequent changes in cellular processes. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. This compound is relatively stable under physiological conditions, which allows for prolonged studies of its effects on cellular function . Over extended periods, degradation products may form, which could influence the observed effects. Long-term studies have shown that this compound can have lasting impacts on cellular function, particularly in enzyme inhibition and protein modification.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on cellular function and overall health. Studies have shown that there is a threshold dose above which the compound’s inhibitory effects become detrimental, leading to potential toxicity and adverse reactions .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as sulfotransferases . These enzymes catalyze the transfer of sulfonate groups to various substrates, leading to the formation of more water-soluble products that can be excreted from the body. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites, impacting overall metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can also influence its overall efficacy and potential toxicity, as different tissues may have varying capacities for metabolizing and excreting the compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the presence of specific targeting signals can lead to the accumulation of this compound in the endoplasmic reticulum or mitochondria, where it can interact with localized enzymes and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfonyl fluorides, including 2-Methylpentane-1-sulfonyl fluoride, can be achieved through several methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . This method typically requires the use of aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) under mild conditions . Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and efficient route to sulfonyl fluorides .

Industrial Production Methods: Industrial production of sulfonyl fluorides often employs scalable and cost-effective methods. One such method is the one-pot synthesis from sulfonates or sulfonic acids, which involves mild reaction conditions and readily available reagents . This approach allows for the efficient production of sulfonyl fluorides on a larger scale, facilitating their use in various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpentane-1-sulfonyl fluoride undergoes several types of chemical reactions, including substitution, oxidation, and reduction. The sulfur-fluorine exchange (SuFEx) reaction is particularly notable, where the fluorine atom attached to the sulfur(VI) center is substituted by incoming nucleophiles . This reaction is characterized by its exceptional antioxidant, reductive, hydrolytic, and thermal cleavage capabilities .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include nucleophiles such as amines, thiols, and alcohols. The reactions typically require the presence of appropriate catalysts and reagents to facilitate the nucleophilic exchange . For example, the use of iridium catalysts under blue LED irradiation has been reported for the photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific nucleophiles and reaction conditions used. For instance, the reaction with amines can yield sulfonamides, while the reaction with thiols can produce sulfonyl thiols . These products are valuable intermediates in organic synthesis and have various applications in chemical biology and drug discovery.

Comparison with Similar Compounds

2-Methylpentane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as phenylmethylsulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride . These compounds share similar reactivity and applications but differ in their structural features and specific uses. For example, phenylmethylsulfonyl fluoride is commonly used as a serine protease inhibitor, while (2-aminoethyl)benzenesulfonyl fluoride is used in the study of enzyme mechanisms . The unique structure of this compound imparts specific reactivity and stability, making it suitable for particular applications in synthetic chemistry and chemical biology.

Properties

IUPAC Name

2-methylpentane-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FO2S/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEYUYIQKZYRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-93-7
Record name 2-methylpentane-1-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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